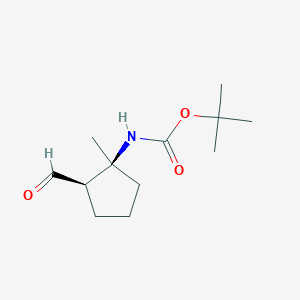

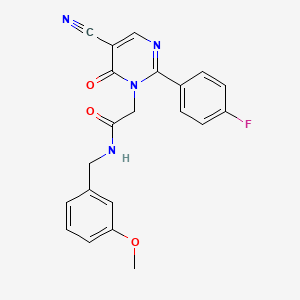

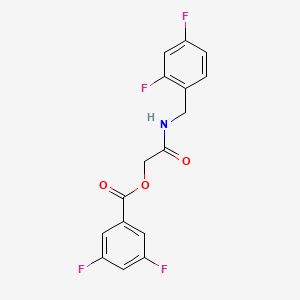

![molecular formula C15H13NO3S2 B2469430 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide CAS No. 2320686-88-0](/img/structure/B2469430.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide” is a compound that falls under the category of furan carboxamides . Furan carboxamides are a class of compounds that have been used as fungicides . They have a simple and unique chemical structure, which makes them appealing for environmental photochemists as models to investigate certain chemical reactions .

Synthesis Analysis

Furan/thiophene-2-carboxamide derivatives were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of furan carboxamides, including “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide”, was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Furan carboxamides are involved in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity was complicated by the presence of repair mechanisms whose extent and relative importance were difficult to predict .Physical And Chemical Properties Analysis

The physical and chemical properties of furan carboxamides can be influenced by various factors such as the presence of an electron-rich furan moiety and an anilide ring . These functionalities are present in all commercially available furan carboxamides .科学的研究の応用

Antibacterial Activity

Furan derivatives have emerged as promising candidates in the search for new antimicrobial agents due to the global issue of microbial resistance . Researchers have explored the antibacterial activity of furan compounds, including N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide. These derivatives may exhibit efficacy against both gram-positive and gram-negative bacteria. Further studies are needed to assess their potential as novel antibacterial agents.

作用機序

Target of Action

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)furan-3-carboxamide is a furan derivative . Furan derivatives have been employed as medicines in a number of distinct disease areas . They have been used to develop novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The compound interacts with its targets, primarily EGFR, resulting in potent anticancer activities . The binding interaction of the compound with EGFR has been explored by molecular docking .

Biochemical Pathways

The compound affects the EGFR pathway, which is highly expressed in various cancer cell lines . The EGFR pathway plays a crucial role in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exhibit anticancer effects .

Pharmacokinetics

Furan derivatives are generally known for their wide range of advantageous biological and pharmacological characteristics .

Result of Action

The compound exhibits potent anticancer activities against EGFR high-expressed cancer cell lines such as human lung adenocarcinoma cell line (A549), Henrietta Lacks strain of cancer cell line (HeLa) and human colorectal cancer cell line (SW480), and weak activities on EGFR low-expressed cell line (human liver cancer cell line, HepG2) . This signifies that the compound is likely to be an EGFR inhibitor as expected .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied . These studies can provide insights into how environmental factors might influence the compound’s action.

将来の方向性

Furan carboxamides, due to their unique chemical structure and reactivity, could be used as promising structures in the development of more potent pharmaceutical agents in the future . They could also serve as models to investigate the competition between singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(21-14)11-4-6-20-9-11/h1-6,8-9,12,17H,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDNJUUGKMMDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

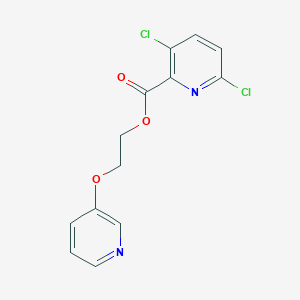

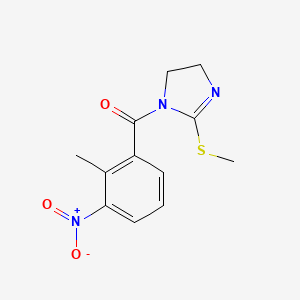

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1H-benzimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2469352.png)

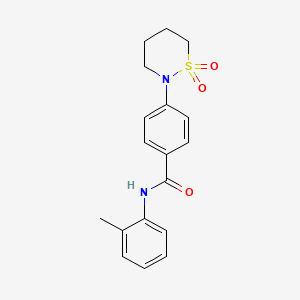

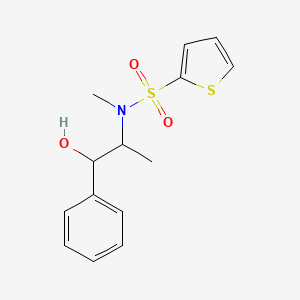

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

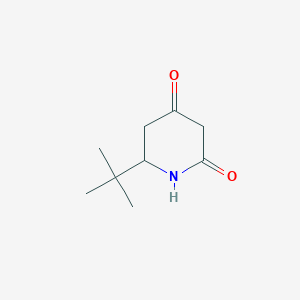

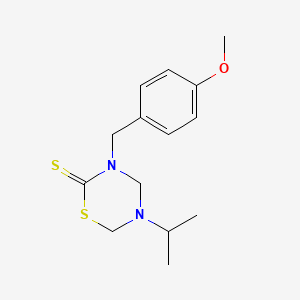

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)